

Crystal structure of 1-(4-Bromophenyl)imidazole and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Bromophenyl)imidazole

Cat. No.: B157041

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An In-depth Technical Guide on the Crystal Structure of **1-(4-Bromophenyl)imidazole** and Its Derivatives

This technical guide provides a comprehensive overview of the crystal structure of **1-(4-bromophenyl)imidazole** and its derivatives, targeting researchers, scientists, and professionals in drug development. It includes a compilation of crystallographic data, detailed experimental protocols for synthesis and crystallization, and visualizations of experimental workflows.

Introduction to 1-(4-Bromophenyl)imidazole Derivatives

Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities. The introduction of a 4-bromophenyl group to the imidazole core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a site for further functionalization. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes the crystallographic data and synthetic methodologies for several **1-(4-bromophenyl)imidazole** derivatives.

Crystal Structure Data of 1-(4-Bromophenyl)imidazole Derivatives

The following tables summarize the crystallographic data for various derivatives of **1-(4-bromophenyl)imidazole**. These data have been compiled from published research articles and provide a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for **1-(4-Bromophenyl)imidazole** Derivatives

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z	Ref.
1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone	C ₁₂ H ₁₁ BrN ₄ O ₃	Orthorhombic	Pbca	8.2167(7)	11.419(1)	28.750(2)	90	90	90	2697.5	8	[1]
2-[(E)-2-(4-bromophenyl)diazeno]n-1-	C ₂₃ H ₁₉ BrN ₄ O ₂	Triclinic	P-1	8.8431(5)	9.8523(6)	13.0163(8)	80.701(2)	87.058(2)	73.134(2)	1069.25(11)	2	[2]

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)18.0
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67(1
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90

109.
13(1
)

90

239
7.8(4)

4

2,4- Bis(4- bro mop hen yl)-1 H- imid azol e	C ₁₅ H ₁₀ Br ₂ N ₂	Mon oclin ic	P2 ₁ / c	12.3 45(3)	5.67 8(1)	20.8 90(4)	90	105. 45(2)	90	141 0.1(4 5)
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4- (4- Bro mop hen yl)-2 - phe nyl- 1H- imid azol e	C ₁₅ H ₁₁ BrN 2	Mon oclin ic	P2 ₁ / c	12.2 89(2)	5.71 2(1)	19.0 11(4)	90	106. 12(1)	90	128 1.3(4)
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4- (4- Bro mop hen yl)-2 -(4- chlo roph enyl)-1H -	C ₁₅ H ₁₀ BrCl N ₂	Mon oclin ic	P2 ₁ / c	12.3 12(2)	5.68 9(1)	19.9 89(4)	90	105. 78(1)	90	134 9.1(4)
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yl)-2
-
phe
nyl-
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imid
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e

C ₂₂	Mon	P2 ₁ /	10.8	12.5	13.6		109.		175
H ₁₇	oclin	n	56(2	43(3	87(3	90	87(2	90	1.5(4
BrN	ic))))		7)
2									

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of key **1-(4-bromophenyl)imidazole** derivatives are provided below. These protocols are essential for reproducing the synthesis of these compounds for further research.

Synthesis and Crystallization of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime[1]

Synthesis of the intermediate:

- A mixture of 2-Bromo-1-(4-bromophenyl)ethanone (0.278 g, 1 mmol) and 2-methyl-4-nitro-1H-imidazole (0.127 g, 1 mmol) is prepared in 20 ml of ethanol.
- The mixture is stirred for several minutes at 85 °C in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) as catalysts.

- The resulting precipitate is filtered and purified by recrystallization to obtain a white powder.

Synthesis of the final product and crystallization:

- The purified white product is mixed with six equivalents of hydroxylamine hydrochloride in ethanol.
- K_2CO_3 is added as a catalyst.
- The mixture is stirred under reflux for 2 hours.
- Colorless, block-shaped single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solution in air.

Synthesis and Crystallization of 2-[(E)-2-(4-bromophenyl)diazene-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole[2]

This compound is synthesized via an azo coupling reaction.

- 3,4-bis(4-methoxyphenyl)imidazole is reacted with 4-bromophenyldiazonium tetrafluoroborate.
- The product is purified and single crystals are grown for X-ray diffraction analysis. Data for the crystal structure was collected at 120 K.

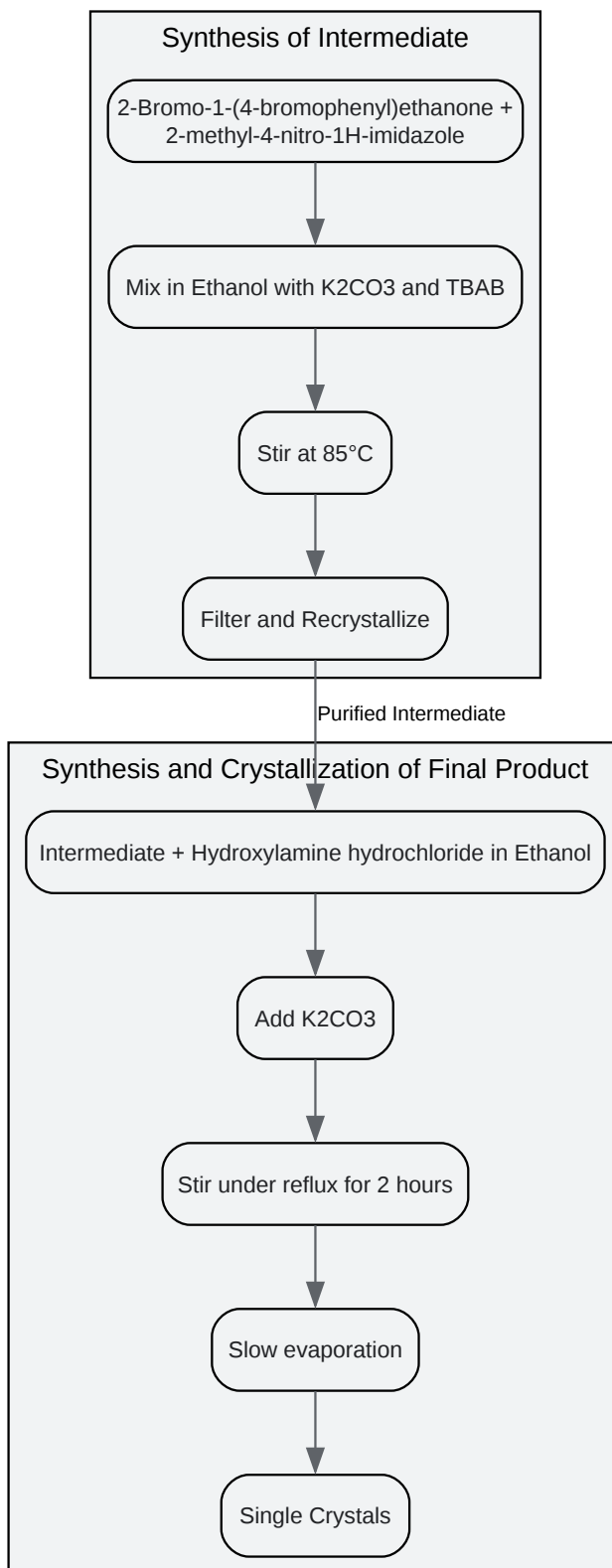
General Synthesis of 2,4-Disubstituted-1H-imidazoles

A catalyst-free synthesis method for 2,4-disubstituted-1H-imidazoles involves a [3+2] cyclization of vinyl azides with amidines. While not specific to **1-(4-bromophenyl)imidazole**, this general protocol can be adapted for derivatives.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of **1-(4-bromophenyl)imidazole** derivatives.

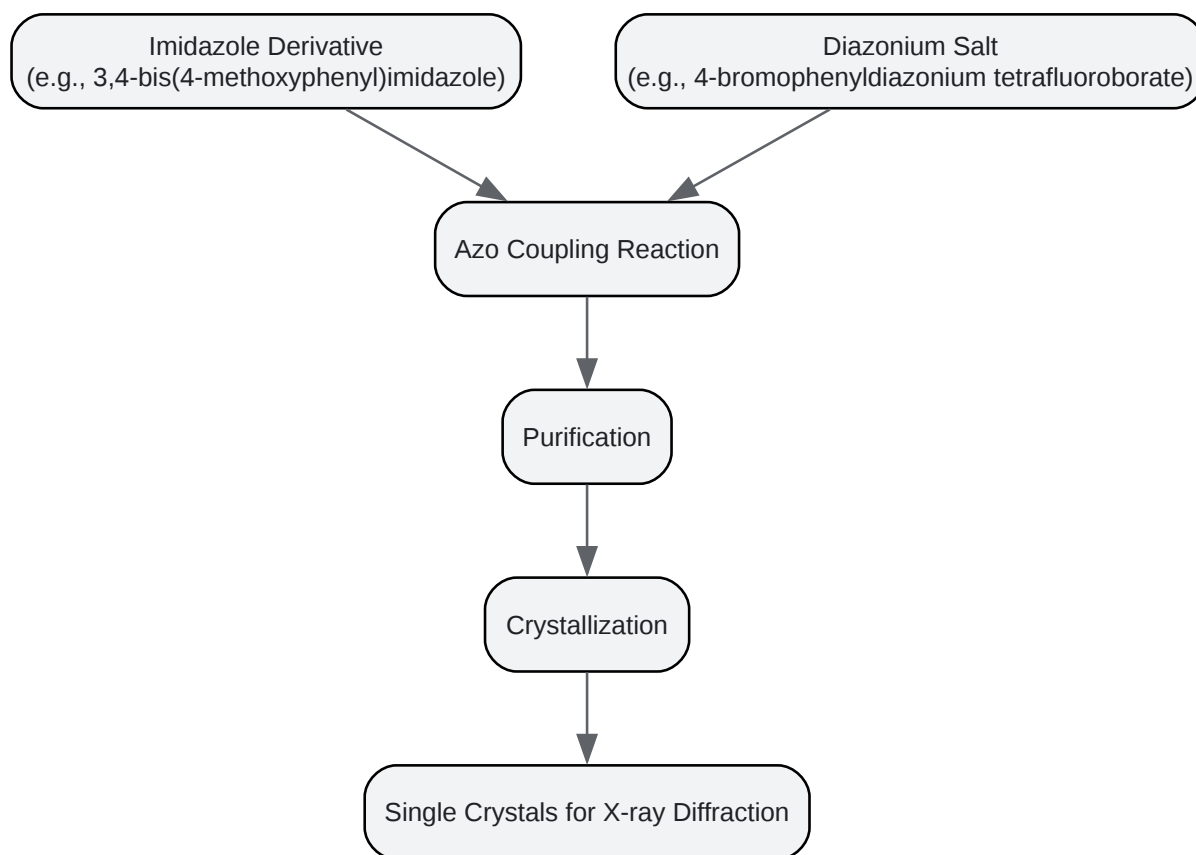
Workflow for the Synthesis of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime



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Caption: Synthetic workflow for 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime.

General Workflow for Azo Coupling Reaction

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Caption: General workflow for the synthesis of azo-coupled imidazole derivatives.

Conclusion

The crystal structures of **1-(4-bromophenyl)imidazole** derivatives reveal a diversity of molecular conformations and packing arrangements, influenced by the nature and position of substituents on the imidazole and phenyl rings. The provided crystallographic data serves as a valuable resource for computational modeling and understanding intermolecular interactions that govern the solid-state properties of these compounds. The detailed experimental protocols

offer a practical guide for the synthesis of these molecules, enabling further exploration of their therapeutic potential. This guide provides a foundational dataset for researchers working on the development of novel imidazole-based therapeutic agents.

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References

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- 2. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazene-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal structure of 1-(4-Bromophenyl)imidazole and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157041#crystal-structure-of-1-4-bromophenyl-imidazole-and-its-derivatives]

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